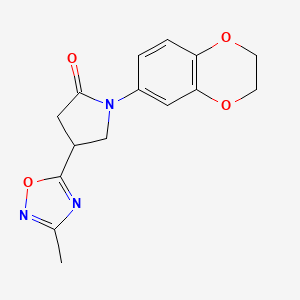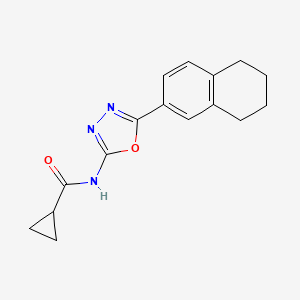![molecular formula C15H14F3N5O B2813301 1,1,1-Trifluoro-3-[(9-methylpurin-6-yl)amino]-2-phenylpropan-2-ol CAS No. 2379947-22-3](/img/structure/B2813301.png)
1,1,1-Trifluoro-3-[(9-methylpurin-6-yl)amino]-2-phenylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-[(9-methylpurin-6-yl)amino]-2-phenylpropan-2-ol, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. It belongs to the class of purinergic receptor antagonists and is widely used in scientific research studies.
Mécanisme D'action
MRS2500 acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. By blocking the P2Y1 receptor, MRS2500 inhibits the downstream signaling pathways that are activated by ADP, leading to reduced platelet aggregation and vascular smooth muscle contraction.
Biochemical and Physiological Effects:
MRS2500 has been shown to have a number of biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to reduce platelet aggregation and inhibit ADP-induced platelet activation. MRS2500 has also been shown to reduce vascular smooth muscle contraction and induce vasodilation.
Avantages Et Limitations Des Expériences En Laboratoire
MRS2500 is a highly selective antagonist of the P2Y1 receptor and has been extensively used in scientific research studies. Its high selectivity and potency make it a valuable tool for investigating the role of P2Y1 receptors in various physiological processes. However, one limitation of MRS2500 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are a number of future directions for research involving MRS2500. One area of interest is the role of P2Y1 receptors in cardiovascular disease, including atherosclerosis and thrombosis. MRS2500 may also have potential therapeutic applications in the treatment of these conditions. Additionally, further research is needed to elucidate the precise mechanisms of action of MRS2500 and its effects on other physiological processes.
Méthodes De Synthèse
MRS2500 can be synthesized using a multi-step process that involves the reaction of 2-amino-6-chloropurine with 2,2,2-trifluoroethanol in the presence of a base. The resulting intermediate is then reacted with phenylpropan-2-ol and purified to obtain the final product.
Applications De Recherche Scientifique
MRS2500 is commonly used in scientific research studies to investigate the role of P2Y1 receptors in various physiological processes. It has been shown to be effective in blocking the effects of ADP, a potent platelet activator, and reducing platelet aggregation. MRS2500 has also been used to study the effects of P2Y1 receptor activation on vascular smooth muscle contraction and relaxation.
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-[(9-methylpurin-6-yl)amino]-2-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O/c1-23-9-22-11-12(20-8-21-13(11)23)19-7-14(24,15(16,17)18)10-5-3-2-4-6-10/h2-6,8-9,24H,7H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYJYJAWSXTOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CC=CC=C3)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-trifluoro-3-[(9-methyl-9H-purin-6-yl)amino]-2-phenylpropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2813232.png)
![2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2813233.png)



